molecular formula C20H15N3O5 B3902982 N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-nitrobenzamide CAS No. 5963-99-5

N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-nitrobenzamide

Cat. No. B3902982
CAS RN: 5963-99-5
M. Wt: 377.3 g/mol
InChI Key: HOADLBKDJXCJRE-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-nitrobenzamide” is a complex organic compound. It contains functional groups such as anilinocarbonyl, furyl, vinyl, and nitrobenzamide .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors and using various reagents to introduce the different functional groups . Unfortunately, without specific literature or patents, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .


Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The types of reactions would depend on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without specific information, it’s difficult to provide details on the safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to better understand its physical and chemical properties, or research into potential uses in fields like medicine or materials science .

properties

IUPAC Name

N-[(E)-3-anilino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c24-19(14-6-4-9-16(12-14)23(26)27)22-18(13-17-10-5-11-28-17)20(25)21-15-7-2-1-3-8-15/h1-13H,(H,21,25)(H,22,24)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOADLBKDJXCJRE-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415385
Record name F1337-0094
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5963-99-5
Record name F1337-0094
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-nitrobenzamide
Reactant of Route 2
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-nitrobenzamide
Reactant of Route 3
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-nitrobenzamide
Reactant of Route 4
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-nitrobenzamide
Reactant of Route 5
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-nitrobenzamide
Reactant of Route 6
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.